

# An In-depth Technical Guide to MDL-29951 (CAS Number: 130798-51-5)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

MDL-29951, with the CAS number 130798-51-5, is a synthetic small molecule that has garnered significant interest in the scientific community due to its dual pharmacological activities. It functions as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine co-agonist site. Concurrently, it acts as a potent agonist for the orphan G protein-coupled receptor 17 (GPR17). This unique profile makes MDL-29951 a valuable tool for investigating the roles of NMDA receptor and GPR17 signaling in various physiological and pathological processes, particularly in the central nervous system. This technical guide provides a comprehensive overview of MDL-29951, including its chemical properties, synthesis, pharmacological data, and detailed experimental protocols for its characterization.

# **Chemical Properties and Synthesis**

**MDL-29951**, chemically known as 2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a white to off-white solid powder.[1] Its chemical structure and properties are summarized in the table below.



| Property          | Value                                                  |
|-------------------|--------------------------------------------------------|
| CAS Number        | 130798-51-5                                            |
| Molecular Formula | C12H9Cl2NO4                                            |
| Molecular Weight  | 302.11 g/mol                                           |
| IUPAC Name        | 3-(2-carboxy-4,6-dichloro-1H-indol-3-yl)propanoic acid |
| Synonyms          | MDL 29,951                                             |
| Solubility        | Soluble in DMSO (≥10 mM) and ethanol.[1][2]            |

An improved and robust synthesis of **MDL-29951** has been developed, yielding approximately 75% of the final product.[3][4] The synthesis is carried out via a Japp-Klingemann condensation of 3,5-dichlorophenyldiazonium chloride and deprotonated 2-(ethoxycarbonyl)cyclopentanone, which results in a phenylhydrazone derivative. This intermediate then undergoes a Fischer indole (diaza-Cope) rearrangement to form the final product.[3][4]

# **Pharmacological Profile**

**MDL-29951** exhibits a distinct dual pharmacology, acting on two important central nervous system targets: the NMDA receptor and the GPR17 receptor.

## **NMDA Receptor Antagonism**

MDL-29951 is a potent and selective antagonist at the glycine binding site of the NMDA receptor.[5][6] This site is a co-agonist site, meaning that both glutamate and glycine (or D-serine) must bind to the receptor for it to be fully activated. By blocking the glycine site, MDL-29951 effectively inhibits NMDA receptor function.[5]

# **GPR17 Agonism**

MDL-29951 has been identified as a potent agonist of the G protein-coupled receptor 17 (GPR17).[1][5] GPR17 is an orphan receptor, meaning its endogenous ligand is not definitively known, and it is involved in the regulation of oligodendrocyte differentiation and myelination.[1] [5]



### **Other Activities**

**MDL-29951** has also been shown to be an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase (F16BPase).[7][8]

# **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data for the biological activity of **MDL-29951**.

Table 1: NMDA Receptor Antagonist Activity

| Parameter   | Value                                          | Species/Tissue | Assay                  | Reference(s) |
|-------------|------------------------------------------------|----------------|------------------------|--------------|
| Kı          | 0.14 μM (140<br>nM)                            | Rat brain      | [³H]glycine<br>binding | [6][7]       |
| IC50        | 140 nM                                         | -              | Glycine binding        | [2]          |
| Selectivity | ~2000-fold for glycine site vs. glutamate site | -              | -                      | [6]          |

Table 2: GPR17 Agonist Activity

| Parameter | Value                               | Cell Line                                            | Assay                   | Reference(s) |
|-----------|-------------------------------------|------------------------------------------------------|-------------------------|--------------|
| EC50      | 7 nM - 6 μM<br>(assay<br>dependent) | -                                                    | Functional<br>assays    | [2][5]       |
| EC50      | 202 nM                              | 1321N1-<br>astrocytoma cells<br>expressing<br>hGPR17 | Calcium<br>mobilization | [3][4]       |

Table 3: Fructose-1,6-bisphosphatase Inhibitory Activity



| Parameter | Species/Tissue | IC50    | Reference(s) |
|-----------|----------------|---------|--------------|
| IC50      | Human Liver    | 2.5 μΜ  | [6]          |
| IC50      | Porcine Kidney | 1.0 μΜ  | [6]          |
| IC50      | Rabbit Liver   | 0.21 μΜ | [6]          |
| IC50      | Rat Liver      | 11 μΜ   | [6]          |

# **Signaling Pathways**

**MDL-29951** modulates two distinct signaling pathways through its interaction with the NMDA receptor and GPR17.

# **NMDA Receptor Signaling**

As an antagonist at the glycine co-agonist site, **MDL-29951** inhibits the influx of Ca<sup>2+</sup> through the NMDA receptor channel, thereby dampening downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory.



Click to download full resolution via product page

Caption: Antagonistic action of MDL-29951 on the NMDA receptor signaling pathway.



# **GPR17 Signaling**

As an agonist, **MDL-29951** activates GPR17, which can couple to multiple G protein subtypes (G $\alpha$ i, G $\alpha$ q, and G $\alpha$ s), leading to diverse downstream effects.[1][5] This includes the inhibition of adenylyl cyclase (via G $\alpha$ i), stimulation of phospholipase C (via G $\alpha$ q) leading to calcium mobilization, and activation of the MAPK/ERK pathway.[1][5] GPR17 activation by **MDL-29951** also leads to the recruitment of  $\beta$ -arrestin.[6]





Click to download full resolution via product page

Caption: GPR17 signaling pathways activated by MDL-29951.

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize **MDL-29951**.

# [3H]Glycine Binding Assay (NMDA Receptor)

This protocol is adapted from Baron et al. (1992).

Objective: To determine the binding affinity (Ki) of **MDL-29951** for the glycine site of the NMDA receptor.

#### Materials:

- Rat forebrain membranes
- [3H]Glycine (radioligand)
- MDL-29951
- Glycine (for non-specific binding)
- Tris-HCl buffer (50 mM, pH 7.4)
- Glass fiber filters
- Scintillation vials and cocktail
- Filtration manifold
- Scintillation counter

#### Procedure:

• Prepare rat forebrain membranes and resuspend in Tris-HCl buffer.



- In a final volume of 1 mL, incubate the membranes (approximately 0.3 mg protein) with 50 nM [<sup>3</sup>H]glycine and varying concentrations of MDL-29951.
- For determination of non-specific binding, add 1 mM unlabeled glycine.
- Incubate the mixture for 10 minutes at 4°C.
- Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.
- Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
- Calculate the specific binding and determine the Ki value for MDL-29951 using appropriate software.

# **Calcium Mobilization Assay (GPR17)**

This protocol is based on the methods described by Hennen et al. (2013).

Objective: To measure the ability of **MDL-29951** to induce intracellular calcium mobilization via GPR17 activation.

#### Materials:

- HEK293 cells stably expressing human GPR17
- Fura-2 AM or other suitable calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- MDL-29951
- Fluorometric imaging plate reader (FLIPR) or equivalent

#### Procedure:



- Plate the GPR17-expressing HEK293 cells in a 96-well plate and grow to confluence.
- Load the cells with Fura-2 AM (e.g., 5 μM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C.
- Wash the cells twice with HBSS to remove excess dye.
- Place the plate in a fluorometric imaging plate reader and measure the baseline fluorescence.
- Add varying concentrations of MDL-29951 to the wells and monitor the change in fluorescence over time, indicative of intracellular calcium concentration changes.
- Calculate the EC<sub>50</sub> value from the dose-response curve.

# **cAMP Accumulation Assay (GPR17)**

This protocol is based on the methods described by Hennen et al. (2013).

Objective: To determine the effect of MDL-29951 on adenylyl cyclase activity through GPR17.

#### Materials:

- CHO-K1 cells stably expressing human GPR17
- Forskolin
- MDL-29951
- cAMP assay kit (e.g., HTRF-based)
- · Cell culture medium

#### Procedure:

- Plate the GPR17-expressing CHO-K1 cells in a 96-well plate.
- Pre-incubate the cells with varying concentrations of MDL-29951.



- Stimulate the cells with forskolin (to activate adenylyl cyclase and increase cAMP levels).
- Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassaybased cAMP kit according to the manufacturer's instructions.
- Determine the ability of MDL-29951 to inhibit forskolin-stimulated cAMP accumulation (indicative of Gαi coupling).

# **ERK1/2 Phosphorylation Assay (GPR17)**

This protocol is based on the methods described by Hennen et al. (2013).

Objective: To assess the activation of the MAPK/ERK pathway by MDL-29951 through GPR17.

#### Materials:

- 1321N1 cells stably expressing human GPR17
- MDL-29951
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
- HRP-conjugated secondary antibody
- SDS-PAGE gels and Western blotting equipment
- Chemiluminescence detection reagents

#### Procedure:

- Plate the GPR17-expressing 1321N1 cells and serum-starve overnight.
- Treat the cells with varying concentrations of MDL-29951 for a specified time (e.g., 5-15 minutes).
- Lyse the cells and determine the protein concentration.



- Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with the anti-phospho-ERK1/2 antibody.
- After detection, strip the membrane and re-probe with the anti-total-ERK1/2 antibody for loading control.
- Quantify the band intensities to determine the fold-increase in ERK1/2 phosphorylation relative to the untreated control.

### In Vivo Studies

**MDL-29951** has demonstrated activity in vivo. It has been shown to block NMDA receptor-dependent convulsions in audiogenic seizure-susceptible mice.[2][5] It also exhibits antinociceptive effects in a formalin-induced pain model in mice.[1][2]

# **Safety and Toxicology**

There is limited publicly available information on the formal safety and toxicology profile of **MDL-29951**. As a research chemical, it should be handled with appropriate laboratory safety precautions.

### Conclusion

**MDL-29951** is a valuable pharmacological tool with a unique dual-action profile as a potent NMDA receptor antagonist and a GPR17 agonist. This guide provides a comprehensive summary of its chemical and pharmacological properties, along with detailed experimental protocols for its characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation of the therapeutic potential of targeting the NMDA and GPR17 receptor systems.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Decoding Signaling and Function of the Orphan G Protein—Coupled Receptor GPR17 with a Small-Molecule Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulation and signaling of the GPR17 receptor in oligodendroglial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding signaling and function of the orphan G protein-coupled receptor GPR17 with a small-molecule agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Targeting Orphan G Protein-Coupled Receptor 17 with T0 Ligand Impairs Glioblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to MDL-29951 (CAS Number: 130798-51-5)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009297#mdl-29951-cas-number-130798-51-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com